Product packaging for Levonadifloxacin Arginine Salt(Cat. No.:CAS No. 627891-34-3)

Levonadifloxacin Arginine Salt

Cat. No.: B608543
CAS No.: 627891-34-3
M. Wt: 552.6
InChI Key: LPJMHPRTAJJWOG-JSYSIMMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levonadifloxacin arginine salt (also known as WCK 771) is a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones. It was developed as the arginine salt to improve solubility and is the active ingredient for the intravenous formulation. Its oral prodrug is alalevonadifloxacin (WCK 2349). This compound is of significant interest in antibacterial research due to its potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), quinolone-resistant S. aureus (QRSA), and hetero-vancomycin-intermediate S. aureus (hVISA) . The primary research applications for this compound include investigations into acute bacterial skin and skin structure infections (ABSSSI), diabetic foot infections, concurrent bacteremia, and community-acquired bacterial pneumonia (CABP), particularly where multi-drug resistant organisms are involved . The mechanism of action of this compound involves the dual inhibition of two critical bacterial enzymes, DNA gyrase and topoisomerase IV . This dual targeting is a key differentiator. Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, Levonadifloxacin has a preferential and potent affinity for DNA gyrase in S. aureus . By binding to and stabilizing the DNA-enzyme complexes, it causes lethal double-stranded DNA breaks, leading to bacterial cell death. This distinct mechanism contributes to its efficacy against strains that have developed resistance to other quinolone antibiotics . Further valuable properties for research include its bactericidal activity under challenging conditions such as acidic pH and its effectiveness against bacterial biofilms, making it a compelling candidate for studying difficult-to-treat infections . This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

627891-34-3

Molecular Formula

C25H37FN6O7

Molecular Weight

552.6

IUPAC Name

L-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1) hydrate

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2.H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t10-;4-;/m00./s1

InChI Key

LPJMHPRTAJJWOG-JSYSIMMRSA-N

SMILES

N[C@@H](CCCNC(N)=N)C(O)=O.O=C(C1=CN2[C@@H](C)CCC3=C2C(C1=O)=CC(F)=C3N4CCC(O)CC4)O.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WCK-771A;  WCK-771;  WCK771A;  WCK771;  WCK 771A;  WCK 771

Origin of Product

United States

Molecular Structure, Design, and Synthesis Methodologies

Influence of Stereochemistry on Antimicrobial Activity

Stereochemistry plays a critical role in the biological activity of many drugs, and fluoroquinolones are no exception. The specific three-dimensional arrangement of atoms can greatly influence how the molecule interacts with its biological targets.

For benzoquinolizine fluoroquinolones, the absolute stereochemistry at asymmetric centers is crucial for both in vitro activity and in vivo efficacy. researchgate.net In the case of levonadifloxacin (B139917), the S-isomer of nadifloxacin (B1676911) is the active chiral form. newdrugapprovals.org This specific stereoisomer exhibits potent antibacterial activity. researchgate.net Research on related compounds has shown that specific configurations, such as the 3S configuration in the pyridobenzoxazine series, confer the best antibacterial activity. researchgate.net This highlights the importance of a precise stereochemical arrangement for optimal interaction with the bacterial target enzymes.

Structural Modifications and their Impact on Target Affinity and Spectrum

The core quinolone structure has been extensively modified to enhance its antibacterial properties. Key positions on the quinolone ring, such as N1, C7, and C8, have been the focus of these modifications.

C7 Position: The substituent at the C7 position significantly affects the compound's potency, spectrum of activity, and pharmacokinetics. nih.gov It is considered to directly interact with DNA gyrase and topoisomerase IV. nih.gov In levonadifloxacin, the C7 substituent is a 4-hydroxypiperidinyl group. ontosight.ai This moiety contributes to its potent activity against Gram-positive pathogens.

C8 Position: Substituents at the C8 position are essential for target affinity. mdpi.com A fluorine atom at this position, as seen in levonadifloxacin, is known to enhance antibacterial potency. mdpi.com Other modifications at this position, such as a methoxy (B1213986) group or a cyano group, have been shown to modulate the activity spectrum, including activity against anaerobic bacteria. mdpi.commdpi.com

The combination of these structural features in levonadifloxacin results in a potent antibiotic with a broad spectrum of activity, particularly against resistant Gram-positive organisms. nih.govnih.govnih.gov Its unique benzoquinolizine core, coupled with the specific stereochemistry and substituents, allows for effective inhibition of both DNA gyrase and topoisomerase IV, leading to its powerful bactericidal effects. nih.gov

Interactive Data Table: Impact of Structural Modifications on Fluoroquinolone Activity

PositionSubstituentEffect on ActivityReference
N1CyclopropylEnhanced activity against aerobic bacteria mdpi.commdpi.com
C7Piperazinyl/Pyrrolidinyl moietiesInfluences potency, spectrum, and pharmacokinetics mdpi.comnih.gov
C8Fluorine/ChlorineEnhances antibacterial potency mdpi.com
C8Methoxy groupPotent anaerobic activity mdpi.com
C8Cyano groupImportant for activity against Gram-positive bacteria mdpi.com

Mechanism of Antimicrobial Action at the Molecular Level

Dual Inhibition of Bacterial Type II Topoisomerases

Levonadifloxacin's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. emrok.co.inpatsnap.comvjim.org These type II topoisomerases are critical for bacterial survival, as they manage the topological state of DNA, a process vital for DNA replication, transcription, repair, and recombination. emrok.co.inpatsnap.com By targeting both enzymes, levonadifloxacin (B139917) ensures a comprehensive disruption of these crucial cellular processes. vjim.orgnih.govresearchgate.net The drug acts by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. patsnap.comvjim.org This action physically blocks the subsequent re-ligation of the DNA, leading to an accumulation of double-stranded breaks in the bacterial chromosome, which overwhelms the cell's repair mechanisms and results in cell death. nih.gov

This dual-targeting mechanism is a hallmark of its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

A distinguishing feature of levonadifloxacin's mechanism is its preferential and high-affinity targeting of DNA gyrase, particularly in Staphylococcus aureus. emrok.co.innih.govjcdr.netjmpas.com This is a significant divergence from many other fluoroquinolones, which primarily exhibit greater affinity for topoisomerase IV in Gram-positive bacteria. jcdr.netjmpas.comjcdr.net The potent activity of levonadifloxacin against quinolone-resistant S. aureus (QRSA) is a direct result of this differentiated mechanism. vjim.orgnih.gov

Evidence for this preferential targeting comes from mutation studies. When S. aureus is exposed to levonadifloxacin, initial resistance mutations are selectively observed in the gyrA gene, which encodes a subunit of DNA gyrase. nih.gov In contrast, mutations in grlA (a gene for a topoisomerase IV subunit) are more commonly seen with exposure to other quinolones. nih.gov This preferential action on DNA gyrase provides superior potency against strains that may already harbor mutations in topoisomerase IV, a common source of resistance to other quinolones. vjim.orgjcdr.netjmpas.com The chiral benzoquinolizine core structure of levonadifloxacin is believed to contribute to this strong affinity for DNA gyrase. ijhsr.org

Molecular Interactions with DNA-Enzyme Cleavage Complexes

Levonadifloxacin, like other quinolones, functions by trapping the topoisomerase enzymes in a ternary complex with DNA. patsnap.comnih.gov The drug intercalates into the DNA at the site of the double-strand break, created transiently by the enzyme. nih.govresearchgate.net This interaction stabilizes the "cleavage complex," preventing the enzyme from re-ligating the broken DNA strands. vjim.orgfortuneonline.org

X-ray crystallography studies of similar fluoroquinolone-enzyme-DNA complexes reveal that the drug binds non-covalently at the interface between the enzyme and the cleaved DNA. nih.govoup.com A critical component of this interaction is a water-metal ion bridge, where a magnesium ion (Mg²⁺) is chelated by the keto-acid group of the fluoroquinolone and simultaneously coordinates with water molecules that form hydrogen bonds to amino acid residues in the enzyme's quinolone resistance-determining region (QRDR). creative-diagnostics.com This intricate network of interactions effectively locks the enzyme onto the DNA, leading to the accumulation of toxic double-strand breaks. nih.govcreative-diagnostics.com

Theoretical Basis for Bactericidal Activity (Concentration-Dependent Effects)

The bactericidal action of levonadifloxacin is concentration-dependent. researchgate.net At lower concentrations, by blocking replication and transcription through the stabilization of cleavage complexes, the drug effectively halts bacterial growth (bacteriostatic effect). vjim.org However, at higher concentrations, typically above the Minimum Inhibitory Concentration (MIC), the effect becomes robustly bactericidal. vjim.org

The accumulation of a large number of stabilized cleavage complexes leads to the fragmentation of the bacterial chromosome when the replication machinery collides with these roadblocks. vjim.orgcreative-diagnostics.com This extensive DNA damage triggers the cell's SOS response, but the damage is too severe to be repaired, ultimately leading to rapid cell death. researchgate.net This potent, concentration-dependent killing is a key feature of levonadifloxacin, enabling it to be effective even against high-density bacterial cultures. emrok.co.in

Impact of Environmental pH on Molecular Activity and Bacterial Uptake

The chemical structure of levonadifloxacin significantly influences its activity in different pH environments. vjim.orgnih.gov Unlike many other quinolones that have a basic side chain, levonadifloxacin possesses a non-basic hydroxy piperidine (B6355638) side chain at the C-8 position. vjim.orgnih.gov This structural feature results in a lower pKa (acid dissociation constant) of 6.8. emrok.co.in

Consequently, in an acidic environment (low pH), such as those found within abscesses, biofilms, or inside phagocytic cells, levonadifloxacin remains predominantly in an un-ionized state. vjim.orgresearchgate.netnih.gov This uncharged form facilitates greater penetration across the bacterial cell membrane, leading to higher intracellular drug concentrations. vjim.orgnih.gov The result is a significant increase in the drug's potency in acidic conditions. vjim.orgresearchgate.net In contrast, the activity of many other quinolones deteriorates in acidic pH as they become ionized, hindering their cellular uptake. researchgate.net This enhanced activity in acidic environments is a key advantage, suggesting greater efficacy in treating deep-seated or intracellular infections. nih.govresearchgate.net

Table 1: Comparative in vitro activity (MIC in μg/mL) of Levonadifloxacin and other quinolones against S. aureus at different pH levels. researchgate.net
CompoundOrganismMIC at pH 7.4MIC at pH 5.5Fold Change in MIC (pH 5.5 vs 7.4)
LevonadifloxacinMSSA ATCC 259230.03≤0.004≥8-fold decrease
LevonadifloxacinMRSA ATCC 433000.03≤0.004≥8-fold decrease
Moxifloxacin (B1663623)MSSA ATCC 259230.060.254-fold increase
MoxifloxacinMRSA ATCC 433000.060.254-fold increase
Levofloxacin (B1675101)MSSA ATCC 259230.2514-fold increase
LevofloxacinMRSA ATCC 433000.2514-fold increase
Ciprofloxacin (B1669076)MSSA ATCC 259230.524-fold increase
CiprofloxacinMRSA ATCC 433000.524-fold increase

In Vitro Antimicrobial Spectrum and Potency

Activity Against Gram-Positive Pathogens

Levonadifloxacin (B139917) exhibits robust activity against a wide array of Gram-positive bacteria, including those that have developed resistance to other antibiotic classes.

Methicillin-Resistant Staphylococcus aureus (MRSA)

Levonadifloxacin has shown potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). A key feature of levonadifloxacin is its preferential targeting of DNA gyrase, which confers significant potency against MRSA strains. nih.gov This mechanism allows it to be effective even against high-density S. aureus cultures. emrok.co.in

In various studies, levonadifloxacin has consistently demonstrated low Minimum Inhibitory Concentration (MIC) values against MRSA. For instance, a multicenter surveillance study in India reported MIC50 and MIC90 values of 0.5 mg/L and 1 mg/L, respectively, for MRSA isolates. nih.gov Another study involving 456 MRSA isolates, including 29 hetero-vancomycin-intermediate S. aureus (hVISA) strains, found all to be susceptible to levonadifloxacin. nih.govwho.int Specifically, against MRSA strains from blood, the MIC50 and MIC90 were 0.38 and 0.5 μg/mL by E-test, and 0.5 and 1 μg/mL by broth microdilution. nih.govwho.int

A global surveillance study further substantiated these findings, reporting an MIC90 of 1 mg/L against 1,438 MRSA isolates. thieme-connect.com Even in challenging scenarios with isolates less susceptible to vancomycin (B549263), levonadifloxacin's MICs were found to be lower than those of moxifloxacin (B1663623) and levofloxacin (B1675101). thieme-connect.com Studies have also highlighted its efficacy against both hospital-acquired and community-acquired MRSA, with MIC50/90 values of 0.5/1 mg/L and 0.03/0.5 mg/L, respectively. nih.gov The potent activity of levonadifloxacin extends to biofilm-embedded MRSA, where it has been shown to disrupt biofilm structure and reduce viable bacterial counts. nih.govnih.gov

Study Type Isolate Type Number of Isolates MIC50 (mg/L) MIC90 (mg/L) Reference
Multicenter Surveillance (India)MRSANot Specified0.51 nih.gov
Indian Tertiary Care CentersMRSA (including hVISA)4560.5 (BMD)1 (BMD) nih.govwho.int
Global SurveillanceMRSA1438Not Specified1 thieme-connect.com
U.S. Hospital & CommunityHospital-acquired MRSA1100.51 nih.gov
U.S. Hospital & CommunityCommunity-acquired MRSA860.030.5 nih.gov

Quinolone-Resistant Staphylococcus aureus (QRSA)

A significant advantage of levonadifloxacin is its potent activity against Quinolone-Resistant Staphylococcus aureus (QRSA). nih.govnih.govjlabphy.org This efficacy is attributed to its differentiated mechanism of action, which involves high affinity to staphylococcal DNA gyrase, allowing it to overcome resistance mechanisms that affect other quinolones. nih.govjlabphy.org Levonadifloxacin is not a substrate for the NorA efflux pump, a major contributor to quinolone resistance in S. aureus. emrok.co.injlabphy.org

In a study of bloodstream isolates, where 87.5% of S. aureus were quinolone-resistant, levonadifloxacin demonstrated MIC50/90 values of 0.5/1 mg/L, which were significantly lower than those of levofloxacin (8/32 mg/L) and moxifloxacin (2/8 mg/L). thieme-connect.comjlabphy.org A recent multicenter study in India reported an MIC90 of 1 mg/L for levonadifloxacin against 308 QRSA isolates, compared to an MIC90 of 16 mg/L for levofloxacin. jlabphy.org Furthermore, levonadifloxacin has been shown to be highly bactericidal against biofilm-embedded QRSA. nih.gov Even in strains with double mutations in the quinolone resistance-determining regions, levonadifloxacin maintains its bactericidal activity. asm.org

Study Focus Number of QRSA Isolates Levonadifloxacin MIC50/90 (mg/L) Comparator MIC50/90 (mg/L) Reference
Bloodstream Isolates80.5/1Levofloxacin: 8/32, Moxifloxacin: 2/8 thieme-connect.comjlabphy.org
Multicenter Indian Study308Not specified/1Levofloxacin: Not specified/16 jlabphy.org
General QRSA530.5/1Not specified nih.gov

Vancomycin-Intermediate and Vancomycin-Resistant Staphylococcus aureus (VISA/VRSA)

Levonadifloxacin demonstrates potent activity against S. aureus strains with reduced susceptibility to vancomycin, including vancomycin-intermediate S. aureus (VISA), hetero-VISA (hVISA), and vancomycin-resistant S. aureus (VRSA). nih.govvjim.org Its mechanism, which preferentially targets DNA gyrase, contributes to its effectiveness against these challenging phenotypes. nih.gov

In a study evaluating its activity against various resistant S. aureus isolates, levonadifloxacin showed MIC50 and MIC90 values of 0.25 mg/L and 0.5 mg/L, respectively, against a collection of hVISA, VISA, and VRSA strains. nih.gov Another study reported an MIC of 1 mg/L for levonadifloxacin against three VISA isolates. nih.gov Notably, a low MIC of 0.5 mg/L was demonstrated for levonadifloxacin against a VRSA strain that was resistant to most other available bactericidal drugs. nih.gov A study involving 793 S. aureus isolates, which included hVISA, reported MIC50 and MIC90 values of 0.25 and 0.5 mg/L for levonadifloxacin. emrok.co.in

Isolate Type Number of Isolates Levonadifloxacin MIC50 (mg/L) Levonadifloxacin MIC90 (mg/L) Reference
hVISA, VISA, and VRSA34 (2 hVISA, 25 VISA, 7 VRSA)0.250.5 nih.gov
VISA3Not Applicable1 nih.gov
VRSA10.5 (MIC)Not Applicable nih.gov
S. aureus including hVISA7930.250.5 emrok.co.in

Streptococcus pneumoniae (including resistant strains)

Levonadifloxacin exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to other antimicrobial agents such as macrolides and penicillin. nih.govvjim.org

In a multicenter surveillance study in India, levonadifloxacin demonstrated superior activity against S. pneumoniae with MIC50/90 values of 0.5/0.5 mg/L, compared to levofloxacin with MIC50/90 of 1/2 mg/L. nih.govresearchgate.netoup.com Another surveillance program showed that levonadifloxacin inhibited 98% of S. pneumoniae isolates at a concentration of 0.5 mg/L. emrok.co.in The SENTRY Antimicrobial Surveillance Program also highlighted levonadifloxacin's excellent activity, with MIC50/90 values of 0.25/0.5 µg/mL against all tested S. pneumoniae isolates, including those resistant to other fluoroquinolones. jmilabs.com

Study Levonadifloxacin MIC50 (mg/L) Levonadifloxacin MIC90 (mg/L) Note Reference
Multicenter Surveillance (India)0.50.5Superior to levofloxacin nih.govresearchgate.netoup.com
SENTRY Surveillance Program (2014)Not SpecifiedNot Specified98% of isolates inhibited at 0.5 mg/L emrok.co.in
SENTRY Antimicrobial Surveillance Program0.250.5Active against fluoroquinolone-resistant strains jmilabs.com

Streptococcus pyogenes and other Streptococci

Levonadifloxacin has demonstrated potent in vitro activity against Streptococcus pyogenes and other streptococcal species. nih.govnih.gov

In a study, levonadifloxacin showed an MIC90 value of 1 mg/L against 58 isolates of Streptococcus pyogenes, which was lower than that of levofloxacin. oup.com The 2014 SENTRY Antimicrobial Surveillance Program reported that levonadifloxacin inhibited 98% of β-hemolytic streptococci isolates at a concentration of 0.5 mg/L. emrok.co.in Furthermore, it displayed excellent activity against β-hemolytic streptococci with MIC50/90 values of 0.25/0.5 µg/mL. jmilabs.com For viridans group streptococci, levonadifloxacin showed potent activity, inhibiting 97% of isolates at 1 mg/L, with MIC50/90 values of 0.5/1 µg/mL. emrok.co.injmilabs.com It also demonstrated good activity against group B and C streptococci. oup.com

Organism Number of Isolates Levonadifloxacin MIC90 (mg/L) Reference
Streptococcus pyogenes581 oup.com
β-hemolytic streptococciNot Specified0.5 (MIC for 98% inhibition) emrok.co.in
β-hemolytic streptococciNot Specified0.5 (µg/mL) jmilabs.com
Viridans group streptococciNot Specified1 (MIC for 97% inhibition) emrok.co.in
Viridans group streptococciNot Specified1 (µg/mL) jmilabs.com

Enterococcus faecalis (including vancomycin-resistant isolates)

Levonadifloxacin has shown activity against Enterococcus faecalis, including some vancomycin-resistant isolates. In one study, all Enterococcus isolates tested, including those resistant to levofloxacin, were susceptible to levonadifloxacin. jcdr.net Another study noted that while 50% of E. faecalis isolates were resistant to vancomycin and teicoplanin, levonadifloxacin showed activity against the tested isolates. jcdr.netjcdr.net However, it has been suggested that more extensive studies are needed to fully establish the activity of levonadifloxacin against Enterococcus species. jcdr.net

Coagulase-Negative Staphylococci (CoNS)

Levonadifloxacin demonstrates potent in vitro activity against Coagulase-Negative Staphylococci (CoNS), including multidrug-resistant (MDR) isolates. nih.govoup.com In a surveillance study conducted in India from 2016-2018, levonadifloxacin showed MIC₅₀ and MIC₉₀ values of 1 mg/L and 2 mg/L, respectively, against CoNS isolates. nih.govoup.com Another study reported that 93.4% of CoNS isolates were inhibited at a levonadifloxacin MIC of ≤2 mg/L. emrok.co.in Specifically against methicillin-resistant CoNS (MR-CoNS), levonadifloxacin has shown significant potency with MIC₅₀/₉₀ values of 0.5/1 mg/L, which is notably lower than that of levofloxacin (8/32 mg/L) and moxifloxacin (2/8 mg/L). jlabphy.orgnih.gov The activity of levonadifloxacin against CoNS, which included species like Staphylococcus haemolyticus, Staphylococcus hominis, and Staphylococcus epidermidis, was potent despite high rates of methicillin (B1676495) and levofloxacin resistance among the isolates. researchgate.net In one study, all CoNS isolates tested were found to be sensitive to levonadifloxacin. ccemjournal.com

Table 1: In Vitro Activity of Levonadifloxacin and Comparators against Coagulase-Negative Staphylococci (CoNS)

Activity Against Gram-Negative Pathogens

Levonadifloxacin exhibits a broad spectrum of activity that includes various Gram-negative bacteria. researchgate.netnih.govresearchgate.net Its activity has been demonstrated against clinically relevant pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. emrok.co.invjim.org While cross-resistance with other fluoroquinolones has been noted for Gram-negative pathogens, levonadifloxacin retains its effectiveness in many cases. emrok.co.in In vivo studies in neutropenic mice have shown its efficacy in lung eradication of Gram-negative pathogens including E. coli, K. pneumoniae, Enterobacter, Serratia, and Citrobacter with MICs up to 8 μg/ml. emrok.co.in

Levonadifloxacin is highly active against the common respiratory Gram-negative pathogens Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.netdp.tech Studies have reported potent activity against macrolide- and penicillin-resistant strains of these bacteria. nih.govdp.techresearchgate.net For H. influenzae and M. catarrhalis, levonadifloxacin demonstrated very low MIC₉₀ values of 0.03 mg/L and 0.015 mg/L, respectively. nih.gov Its activity was found to be similar against both β-lactamase-positive and -negative isolates of these species. jmilabs.com

Table 2: In Vitro Activity of Levonadifloxacin against H. influenzae and M. catarrhalis

Levonadifloxacin demonstrates good in vitro activity against Enterobacterales isolates that are susceptible to levofloxacin. nih.gov In a large surveillance study, 73.2% of 3000 Enterobacterales isolates were inhibited at a levonadifloxacin concentration of ≤4 mg/L. nih.gov Specifically for levofloxacin-susceptible E. coli, 84.2% of isolates were inhibited by levonadifloxacin at a concentration of 2 mg/L. nih.gov Another study found that 80.6% of levofloxacin-susceptible Enterobacterales isolates were inhibited at ≤2 mg/L of levonadifloxacin. nih.govoup.com

Activity Against Atypical and Anaerobic Pathogens

Levonadifloxacin's antimicrobial spectrum extends to atypical and anaerobic pathogens, making it a potential monotherapy for polymicrobial infections. nih.govresearchgate.netresearchgate.net It has shown activity against atypical respiratory pathogens including Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. emrok.co.invjim.orgmsjonline.org The intracellular concentration of levonadifloxacin in alveolar macrophages surpasses the MIC₉₀ values for these atypical pathogens. emrok.co.inwockhardtdiabetic.com

Its activity against anaerobic bacteria includes both Gram-positive and Gram-negative species. nih.govresearchgate.netvjim.org It is effective against Gram-positive anaerobes like Clostridium perfringens and Gram-negative anaerobes such as the Bacteroides fragilis group, Prevotella species, Porphyromonas species, and Fusobacteria. nih.govvjim.org

Table 3: In Vitro Activity of Levonadifloxacin against Anaerobic Bacteria

Bactericidal Activity Profile (e.g., against biofilms, high-inoculum cultures)

A significant feature of levonadifloxacin is its potent bactericidal activity, even under challenging conditions such as biofilms and high-inoculum cultures. nih.govresearchgate.netnih.govnih.govmicrobiologyresearch.org Studies have shown its effectiveness in eradicating Staphylococcus aureus biofilms. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Levonadifloxacin demonstrated a consistent bacterial kill rate of ≥90% against biofilm-embedded methicillin-resistant and quinolone-resistant S. aureus. researchgate.netnih.govmicrobiologyresearch.org Scanning electron microscopy has visually confirmed the disruption of biofilm structure and a reduction in viable bacteria following treatment with levonadifloxacin. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This activity is superior to that of other anti-staphylococcal agents like vancomycin and linezolid, which showed variable activity, and daptomycin, which showed no activity against biofilms. researchgate.netnih.govmicrobiologyresearch.org

Furthermore, levonadifloxacin maintains its potent cidal action even against high-density cultures of S. aureus, an attribute linked to its high affinity for DNA gyrase. emrok.co.inwockhardtdiabetic.com This cidality against high-inoculum cultures is a favorable feature for suppressing resistance. nih.govresearchgate.netdp.tech

Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Analysis

The analysis of Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) for levonadifloxacin highlights its potential to suppress the development of resistant mutants. nih.govemrok.co.innih.gov The MPC is the lowest concentration of an antimicrobial that prevents the growth of mutant subpopulations. asm.org For levonadifloxacin, the MPC for methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA) is reported to be just twice its MIC. emrok.co.inwockhardtdiabetic.com This low MPC-to-MIC ratio is a key characteristic that suggests a superior ability to suppress the emergence of resistance. emrok.co.inwockhardtdiabetic.comresearchgate.net In vitro resistance to levonadifloxacin develops through multi-step mutations, and the frequency of selecting for resistant mutants is low, at <10⁻⁹. emrok.co.in

Table 4: Compound Names Mentioned

Compound Name
Alalevonadifloxacin (B1665202)
Aztreonam
Cefoxitin
Ciprofloxacin (B1669076)
Clindamycin
Colistin
Daptomycin
Imipenem
Levofloxacin
Levonadifloxacin
Levonadifloxacin Arginine Salt
Linezolid
Meropenem
Moxifloxacin
Nadifloxacin (B1676911)
Remdesivir
Teicoplanin
Tigecycline
Trovafloxacin (B114552)

Molecular Mechanisms of Microbial Resistance

Target Site Mutations (Quinolone-Resistance Determining Regions - QRDRs)

The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the genes encoding their target enzymes, DNA gyrase and topoisomerase IV. oup.com These mutations typically occur within specific "hot-spot" regions known as the Quinolone-Resistance Determining Regions (QRDRs). emrok.co.innih.gov The development of resistance is often a multi-step process, with initial mutations conferring low-level resistance and subsequent mutations leading to higher levels of resistance. emrok.co.in Levonadifloxacin (B139917) demonstrates a potent ability to target these enzymes, with a particularly high affinity for DNA gyrase in Staphylococcus aureus, which contributes to its activity against quinolone-resistant strains. nih.govvjim.orgijhsr.org

DNA gyrase, composed of GyrA and GyrB subunits, is the primary target for levonadifloxacin in Gram-positive bacteria like S. aureus. oup.comnih.gov This preferential targeting is a key aspect of its mechanism of action. nih.gov Mutations within the QRDR of the gyrA gene are a major contributor to fluoroquinolone resistance. oup.com Studies have shown that mutants of S. aureus selected for levonadifloxacin resistance harbored mutations in gyrA, such as S80F or G82D substitutions. nih.gov The impact of these mutations is a reduced binding affinity of the drug to the enzyme-DNA complex, which leads to an increase in the minimum inhibitory concentration (MIC). For instance, a two-fold increase in the MIC of levonadifloxacin was observed in strains with gyrA mutations. nih.gov Mutations in the gyrB subunit are less common but can also contribute to resistance. rsc.org

Topoisomerase IV, consisting of ParC and ParE subunits, is the primary target for many fluoroquinolones in Gram-negative bacteria and a secondary target in Gram-positive bacteria. oup.com For levonadifloxacin in S. aureus, topoisomerase IV is the secondary target. nih.govijhsr.org Mutations in the QRDRs of parC and parE (referred to as grlA and grlB in S. aureus) are crucial for the development of higher levels of resistance. oup.comnih.gov Often, a mutation in gyrA appears first, followed by a secondary mutation in parC that enhances the level of resistance. oup.com In contrast to other quinolones like trovafloxacin (B114552) and moxifloxacin (B1663623), which selected for mutations in topoisomerase IV (GrlA), levonadifloxacin selectively targeted DNA gyrase (GyrA) in mutant selection studies. nih.gov However, in organisms like Mycoplasma hominis and Ureaplasma species, mutations in parC and parE have been shown to elevate the MICs for levonadifloxacin and other fluoroquinolones. asm.orgnih.gov

The following table summarizes the impact of target site mutations on the activity of levonadifloxacin and comparator fluoroquinolones against Ureaplasma isolates.

Isolate IDResistance Profile & Gene MutationsLevonadifloxacin MIC (µg/ml)Levofloxacin (B1675101) MIC (µg/ml)Moxifloxacin MIC (µg/ml)
Wild Type Susceptible0.125 10.5
50186 Levofloxacin-R, Moxifloxacin-R; parC: S83L2 42
57404 Levofloxacin-R, Moxifloxacin-R; parC: G79C4 16>8
ATCC 33175 Levofloxacin-R, Moxifloxacin-R; gyrA: M220I, parC: S83L2 42
57403 Levofloxacin-R, Moxifloxacin-R; gyrA: E224G, parC: S83L2 84
Data sourced from a study on the in vitro activities of levonadifloxacin against mycoplasmas and ureaplasmas. nih.gov

Role of Efflux Pumps in Resistance Modulation

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular drug concentration and thereby contributing to resistance. rsc.orgnih.gov Overexpression of these pumps is a significant mechanism of resistance to many classes of antibiotics, including fluoroquinolones. nih.gov

A critical feature of levonadifloxacin is that it is not a substrate for several key efflux pumps, most notably the NorA efflux pump in Staphylococcus aureus. emrok.co.innih.govvjim.org The NorA pump is a chromosomally-encoded member of the major facilitator superfamily (MFS) and is a primary contributor to resistance against first-line fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. vjim.orgnih.govmdpi.com By evading recognition and transport by NorA, levonadifloxacin can maintain its intracellular concentration and potent activity even in strains that overexpress this pump. nih.govvjim.org This gives it a significant advantage over other quinolones that are susceptible to this resistance mechanism. vjim.org

The ability of levonadifloxacin to bypass the NorA efflux pump has important implications for suppressing the emergence of resistance. nih.gov Since it circumvents a common, first-line defense mechanism, the bacteria are less likely to survive and develop further resistance through target site mutations. nih.govnih.gov This characteristic, combined with its preferential targeting of DNA gyrase and a low mutant prevention concentration (MPC), contributes to its favorable resistance-suppression profile. emrok.co.innih.gov The MPC is the concentration required to prevent the growth of the least susceptible single-step mutants, and a low MPC suggests a lower potential for the selection of resistant mutants during therapy. emrok.co.inrsc.org

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms (if applicable)

Plasmid-mediated quinolone resistance (PMQR) refers to the acquisition of resistance genes via mobile genetic elements like plasmids. oup.comresearchgate.net This mechanism allows for the rapid horizontal transfer of resistance between bacteria. bmj.com PMQR determinants typically confer low-level resistance on their own but can facilitate the selection of higher-level resistance by chromosomal mutations. oup.com

Common PMQR mechanisms include:

Qnr proteins: These proteins protect target enzymes (DNA gyrase and topoisomerase IV) from quinolone binding. oup.com

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate and inactivate ciprofloxacin and norfloxacin. oup.com

Efflux pumps: Plasmid-encoded efflux pumps, such as QepA, can also contribute to resistance. asm.orgasm.org

While PMQR is a known and expanding problem for fluoroquinolone resistance in general, particularly among Enterobacteriaceae, its specific role in conferring resistance to levonadifloxacin is not as extensively documented in available research. oup.comjidc.org However, in a study of fluoroquinolone-resistant Mycoplasma hominis, one isolate was found to harbor two plasmids containing the resistance genes aac(6')-lb and qepA, indicating that the components for PMQR can be present in organisms for which levonadifloxacin might be a treatment option. asm.orgasm.org The presence of these genes coincided with mutations in gyrA, gyrB, parC, and parE, demonstrating the multifaceted nature of high-level resistance. asm.org

Cross-Resistance Profiles with Other Antibiotic Classes

Levonadifloxacin's unique structural and mechanistic properties contribute to a distinct cross-resistance profile compared to other antibiotics, particularly other fluoroquinolones. While cross-resistance has been noted between levonadifloxacin and other fluoroquinolones for Gram-negative pathogens, the agent demonstrates a significant advantage in retaining potent activity against quinolone-resistant Gram-positive bacteria, especially staphylococci. emrok.co.inwockhardtdiabetic.com This is largely attributed to its primary affinity for DNA gyrase, a feature that distinguishes it from many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive organisms. nih.gov Consequently, levonadifloxacin remains effective against many methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains. emrok.co.inwockhardtdiabetic.comnih.gov

The mechanism of action for levonadifloxacin is fundamentally different from that of other major antibiotic classes, including macrolides, aminoglycosides, β-lactams, glycopeptides, tetracyclines, and oxazolidinones. wockhardtdiabetic.com As a result, microorganisms that have developed resistance to these drug classes may still be susceptible to levonadifloxacin. wockhardtdiabetic.com This lack of broad cross-resistance makes it a valuable option for treating infections caused by multidrug-resistant pathogens. mdpi.com

In vitro studies have consistently demonstrated the superior activity of levonadifloxacin against resistant staphylococcal isolates when compared to other fluoroquinolones. For instance, against a collection of MRSA, QRSA, and methicillin-resistant coagulase-negative staphylococci (MR-CoNS), levonadifloxacin exhibited significantly lower minimum inhibitory concentration (MIC) values than both levofloxacin and moxifloxacin. thieme-connect.com This potent activity is also observed in challenging enterococci isolates, where levonadifloxacin's MICs were found to be lower than those of moxifloxacin and levofloxacin. thieme-connect.com

Organism TypeLevonadifloxacin MIC50/MIC90 (mg/L)Levofloxacin MIC50/MIC90 (mg/L)Moxifloxacin MIC50/MIC90 (mg/L)Reference
Staphylococci (including MRSA, QRSA, MR-CoNS)0.5/18/322/8 thieme-connect.com

In Vitro Selection of Resistant Mutants and Mutation Frequency

Levonadifloxacin demonstrates a low potential for the in vitro selection of resistant mutants. nih.gov Studies have shown that levonadifloxacin-resistant mutants are selected in vitro at a very low frequency, typically less than 10-9. emrok.co.inwockhardtdiabetic.com This is attributed to its differentiated mechanism of action, which involves the preferential targeting of DNA gyrase in S. aureus. nih.gov

Resistance to levonadifloxacin generally arises through the accumulation of multiple-step mutations in the quinolone-resistance determining regions (QRDRs) of the genes for DNA gyrase and topoisomerase IV. emrok.co.inwockhardtdiabetic.com However, the potent and preferential action on DNA gyrase means that multiple mutations are often required to confer significant resistance, contributing to the low frequency of spontaneous resistance development. nih.gov In laboratory studies, mutants of S. aureus selected with levonadifloxacin harbored mutations selectively in the DNA gyrase gene (GyrA), whereas mutants selected with other fluoroquinolones like trovafloxacin and moxifloxacin showed initial mutations in the topoisomerase IV gene (GrlA). nih.gov

Another key factor in its resistance suppression potential is that levonadifloxacin is not a substrate for common multidrug efflux pumps, such as the NorA pump in Staphylococcus aureus, which is a known mechanism of resistance for other fluoroquinolones. emrok.co.inwockhardtdiabetic.comnih.gov Furthermore, levonadifloxacin exhibits a narrow mutant selection window. nih.gov The mutant prevention concentration (MPC), which is the lowest concentration of an antibiotic that prevents the growth of all bacterial mutants in a large population, is notably low for levonadifloxacin. For MRSA and QRSA, the MPC is reported to be just twice the MIC, highlighting its superior ability to suppress the emergence of resistant clones. emrok.co.in

ParameterFindingReference
In Vitro Mutation Frequency&lt;10-9 for Gram-positive and Gram-negative bacteria emrok.co.inwockhardtdiabetic.com
Primary Target in S. aureusDNA gyrase (GyrA) nih.gov
Mutant Prevention Concentration (MPC) vs. MRSA/QRSA2x the Minimum Inhibitory Concentration (MIC) emrok.co.in
Efflux Pump InteractionNot a substrate for the NorA efflux pump in S. aureus emrok.co.inwockhardtdiabetic.comnih.gov

Pharmacodynamic and Pharmacokinetic Principles in Preclinical Models Mechanistic Focus

Subcellular Distribution and Target Site Attainment in Non-Human Models

The efficacy of an antibiotic is critically dependent on its ability to reach the site of infection and penetrate the necessary biological compartments to access the pathogen. Preclinical models provide essential insights into the distribution of levonadifloxacin (B139917).

Studies have demonstrated excellent penetration of levonadifloxacin into the epithelial lining fluid (ELF) and alveolar macrophages (AM) of the lungs, key sites for respiratory infections. emrok.co.inresearchgate.net Following administration, the area under the concentration-time curve (AUC) for levonadifloxacin in ELF was found to be approximately 1.15 times that of the total plasma AUC. emrok.co.in More significantly, when considering the biologically active unbound drug in plasma, the penetration ratio (AUC of site / AUC of unbound plasma) into ELF is 7.66. nih.govresearchgate.net This indicates a high concentration of the active drug at the site of potential extracellular respiratory pathogens.

Levonadifloxacin also accumulates within alveolar macrophages, with concentrations reaching 1.58 times that of unbound plasma concentrations. emrok.co.innih.gov The intracellular concentration achieved within these macrophages has been shown to exceed the minimum inhibitory concentration required for 90% of isolates (MIC90) of key pathogens like Staphylococcus aureus. emrok.co.in Further cellular fractionation studies using THP-1 monocyte models, which serve as a surrogate for human macrophages, revealed that approximately two-thirds of the levonadifloxacin that enters the cell resides in the soluble fraction (cytosol). researchgate.net

Interactive Table: Levonadifloxacin Penetration Ratios in Lung Compartments (Non-Human Models)

Compartment Penetration Ratio (Site AUC / Total Plasma AUC) Penetration Ratio (Site AUC / Unbound Plasma AUC)
Epithelial Lining Fluid (ELF) 1.15 emrok.co.in 7.66 nih.govresearchgate.net
Alveolar Macrophages (AM) 0.24 nih.gov 1.58 nih.govresearchgate.net

In Vitro and Ex Vivo Modeling of Drug-Target Interactions

Levonadifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. emrok.co.innih.gov This dual-targeting mechanism is a hallmark of many newer fluoroquinolones. nih.gov However, in vitro modeling reveals a differentiated mechanism of action for levonadifloxacin that contributes to its high potency, particularly against resistant Gram-positive bacteria.

Unlike most fluoroquinolones which primarily target topoisomerase IV in Gram-positive organisms like S. aureus, levonadifloxacin demonstrates a preferential affinity for DNA gyrase. nih.govjcdr.net This was substantiated in laboratory models using sequentially selected mutants of S. aureus. nih.gov These studies showed a significant (two-fold) increase in the MIC of levonadifloxacin for strains with mutations in the gyrA gene (which codes for DNA gyrase). nih.gov Conversely, no increase in MIC was observed for mutants with alterations in the grlA gene (which codes for topoisomerase IV), confirming that DNA gyrase is the primary target in S. aureus. nih.gov

This preferential targeting of DNA gyrase is a key factor in its potent activity against quinolone-resistant S. aureus (QRSA) strains, which often possess mutations in topoisomerase IV. jcdr.netresearchgate.net Furthermore, in vitro studies show that the development of resistance to levonadifloxacin occurs at a very low frequency (less than 10⁻⁹) and requires multiple-step mutations in the quinolone-resistance determining regions (QRDRs). emrok.co.in Its unique benzoquinolizine core structure with a non-basic hydroxy piperidine (B6355638) side chain also allows it to remain un-ionized in acidic environments, facilitating better entry into bacterial cells and enhanced activity in the acidic conditions often found in biofilms and intracellular compartments. researchgate.netnih.gov

Interactive Table: In Vitro Drug-Target Profile of Levonadifloxacin

Characteristic Finding Significance
Bacterial Targets DNA Gyrase and Topoisomerase IV emrok.co.innih.gov Dual inhibition of essential enzymes for DNA replication.
**Primary Target in *S. aureus*** DNA Gyrase nih.govjcdr.net Differentiated mechanism from other fluoroquinolones; overcomes resistance from topoisomerase IV mutations.
Mutant Strain Analysis Two-fold MIC increase in gyrA mutants; no change in grlA mutants nih.gov Confirms DNA gyrase as the primary, high-affinity target in S. aureus.
In Vitro Resistance Frequency < 10⁻⁹ emrok.co.in Low potential for spontaneous resistance development.
Activity in Acidic pH Enhanced potency due to un-ionized state nih.gov Beneficial for activity in acidic infection environments like abscesses and biofilms.

Protein Binding Characteristics (Theoretical Aspects)

The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter, as only the unbound (free) fraction of the drug is generally considered to be microbiologically active and available to diffuse into tissues.

Levonadifloxacin exhibits a high degree of plasma protein binding, reported to be in the range of 70-90%. emrok.co.invjim.org More specific studies cite a binding level of approximately 85%. nih.govresearchgate.net This binding is notably independent of the drug's concentration in the serum. emrok.co.in

Theoretically, this high level of protein binding is a significant characteristic. It is considerably higher than that of many other commonly used fluoroquinolones such as ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623). nih.gov The direct implication is that a smaller fraction of the total drug concentration in the plasma is immediately active. Therefore, when evaluating the potential for target site attainment, it is the unbound plasma concentration that provides the most relevant measure for calculating penetration ratios. nih.gov

The importance of this concept is clearly illustrated by comparing penetration ratios based on total versus unbound plasma concentrations. For example, the ratio of ELF to total plasma levonadifloxacin is approximately 1.15, whereas the ratio of ELF to unbound plasma levonadifloxacin is a much more substantial 7.66. emrok.co.innih.gov This demonstrates that despite high protein binding, the free fraction of the drug effectively permeates and concentrates in key tissue compartments.

Interactive Table: Protein Binding and Its Theoretical Impact

Parameter Value / Observation Theoretical Implication
Plasma Protein Binding 70-90% (approx. 85%) emrok.co.innih.govvjim.org Only the unbound fraction (10-30%) is immediately available for diffusion and antimicrobial activity.
Concentration Dependence Independent of serum concentration emrok.co.in The fraction of bound drug remains constant across the therapeutic dosing range.
Comparison to Other Fluoroquinolones Significantly higher than ciprofloxacin, levofloxacin, moxifloxacin nih.gov A key differentiating pharmacokinetic characteristic.
Impact on Penetration Ratios Unbound plasma concentrations are critical for accurate assessment nih.govresearchgate.net Using total plasma concentration would underestimate the effective tissue penetration of the active drug.

Comparative Molecular Pharmacology and Distinctive Attributes

Comparison of Target Affinity with Other Fluoroquinolones

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. vjim.org These enzymes are critical for DNA replication, repair, and recombination. ontosight.ai However, the preferential target and binding affinity can vary significantly among different fluoroquinolones, which influences their antibacterial spectrum and potency against resistant strains.

In Gram-positive bacteria such as Staphylococcus aureus, most older fluoroquinolones primarily target topoisomerase IV. nih.govjcdr.netjcdr.net In contrast, levonadifloxacin (B139917) exhibits a differentiated mechanism with a preferential affinity for DNA gyrase (encoded by the gyrA gene). nih.govresearchgate.netresearchgate.netnih.gov This preferential targeting is a key factor in its potent activity against quinolone-resistant S. aureus (QRSA) strains, which often have mutations in the primary target of other fluoroquinolones. nih.govjcdr.netjcdr.net While DNA gyrase is its primary target in S. aureus, levonadifloxacin retains high affinity for topoisomerase IV as well, making it a dual-targeting agent. researchgate.netresearchgate.netresearchgate.netijhsr.org

The substitution of a 4-hydroxy piperidine (B6355638) side chain at the C-8 position of its unique benzoquinolizine core results in a lower pKa (6.8), which contributes to this enhanced target affinity. emrok.co.in Studies have demonstrated that levonadifloxacin's potency is superior to that of comparators like moxifloxacin (B1663623), trovafloxacin (B114552), and garenoxacin (B1674628) against S. aureus strains that have accumulated mutations in their quinolone resistance-determining regions (QRDR). nih.gov

In vitro studies highlight this difference in potency. Against quinolone-susceptible staphylococci, levonadifloxacin demonstrates high potency with a MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) of 0.015 μg/mL. mdpi.com More significantly, against quinolone-resistant isolates, its MIC90 is 1 μg/mL, whereas other quinolones often have MIC90 values greater than 4 μg/mL for the same resistant strains. mdpi.com

Fluoroquinolone AgentPrimary Target in S. aureusMIC90 against Quinolone-Susceptible S. aureus (μg/mL)MIC90 against Quinolone-Resistant S. aureus (μg/mL)
LevonadifloxacinDNA Gyrase nih.govjcdr.netnih.gov0.015 mdpi.com1 mdpi.com
Ciprofloxacin (B1669076)Topoisomerase IV ijhsr.orgData not available in provided sources>4 mdpi.com
Levofloxacin (B1675101)Topoisomerase IV nih.govData not available in provided sources>4 mdpi.com
MoxifloxacinTopoisomerase IV nih.govData not available in provided sources>4 mdpi.com

Differential Mechanisms of Action Compared to Established Agents

The mechanism of action of levonadifloxacin, while sharing the fundamental topoisomerase inhibition of other fluoroquinolones, is distinguished by several key features that enhance its efficacy, particularly against resistant bacteria.

Preferential Target: As detailed previously, the most significant difference is its primary affinity for DNA gyrase in S. aureus, whereas most other clinically approved quinolones for Gram-positive infections target topoisomerase IV. jcdr.netjcdr.net This allows levonadifloxacin to bypass the primary resistance mechanism affecting many other agents in this class. jcdr.net

Structural Uniqueness: Levonadifloxacin's structure is fundamentally different from that of common fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. nih.gov It possesses a benzoquinolizine core, in contrast to the quinolone, benzoxazine, or 8-methoxy quinolone cores of the others. nih.gov Attached to this core is a non-basic hydroxy piperidine side chain, which is a critical distinction from the basic piperazine (B1678402) or bicyclic side chains found on many other fluoroquinolones. nih.govvjim.org This structural novelty is linked to its unique mechanism and safety benefits. researchgate.net

Resistance to Efflux Pumps: A major mechanism of resistance to fluoroquinolones is their removal from the bacterial cell by efflux pumps, such as the NorA pump in S. aureus. Levonadifloxacin has a significant advantage as it is not a substrate for the NorA efflux pump. nih.govvjim.orgsemanticscholar.org This contrasts sharply with other quinolones like ciprofloxacin, norfloxacin, and clinafloxacin, whose activity can be compromised by efflux-mediated resistance. vjim.orgmdpi.com

AttributeLevonadifloxacinEstablished Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
Core StructureBenzoquinolizine nih.govQuinolone or Benzoxazine nih.gov
Primary Target in S. aureusDNA Gyrase jcdr.netjcdr.netTopoisomerase IV jcdr.netijhsr.org
Substrate for NorA Efflux PumpNo vjim.orgmdpi.comYes vjim.orgmdpi.com

Advantages in Acidic Environments and Intracellular Activity (Mechanistic Basis)

Levonadifloxacin demonstrates enhanced bactericidal activity in conditions that are challenging for many other antibiotics, such as the acidic environments found within abscesses or inside host cells (intracellularly). nih.govresearchgate.net This advantage is directly linked to its unique chemical structure.

The mechanistic basis for this superiority lies in its non-basic hydroxy piperidine side chain. nih.govvjim.org Due to this side chain, levonadifloxacin has a lower pKa (6.8) and remains in an un-ionized state at acidic pH, such as pH 5.5. vjim.orgresearchgate.netresearchgate.netresearchgate.net Most other fluoroquinolones have basic side chains that become protonated (ionized) in acidic conditions, which hinders their ability to permeate the lipid-rich bacterial cell membrane. nih.gov

Because levonadifloxacin remains un-ionized, its entry into the bacterial cell is facilitated in acidic environments, leading to a significant increase in its potency. nih.govvjim.orgresearchgate.net This property is highly beneficial for treating intracellular infections, where pathogens like S. aureus can reside within phagocytic cells where the pH is acidic. researchgate.netsemanticscholar.org Studies in THP-1 macrophages have confirmed the potent cidal activity of levonadifloxacin against intracellular methicillin-susceptible S. aureus (MSSA) and MRSA. researchgate.netsemanticscholar.org Its intracellular activity has been reported to be superior to that of other fluoroquinolones like moxifloxacin and ciprofloxacin. ijhsr.orgsemanticscholar.org This enhanced penetration and activity in acidic and intracellular compartments are crucial for eradicating persistent or difficult-to-treat infections. researchgate.netresearchgate.netsemanticscholar.org

Advanced Research Methodologies and Future Academic Directions

Computational Chemistry and Molecular Docking Studies of Drug-Target Complexes

Computational chemistry and molecular docking have become indispensable tools for elucidating the molecular interactions between an antibiotic and its bacterial targets. For levonadifloxacin (B139917), these studies provide critical insights into the structural basis of its high potency, especially against fluoroquinolone-resistant strains.

Levonadifloxacin exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. emrok.co.invjim.org Molecular docking simulations have been employed to model the binding of levonadifloxacin to these target proteins. For instance, a computational analysis predicted that DNA topoisomerase II alpha is a target for levonadifloxacin with a high probability (over 90%), based on a model with 89% accuracy. researchgate.net

More detailed studies have explored the binding energies and specific interactions within the drug-target complexes. In a recent integrative study, levonadifloxacin was identified as a potential inhibitor of mycobacterial electron transfer flavoprotein oxidoreductase (EtfD). nih.govopenmicrobiologyjournal.com Molecular docking simulations in this research calculated a strong binding energy of -10.04 kcal/mol for the levonadifloxacin-EtfD complex. researchgate.net Such computational approaches allow researchers to visualize the 3D models of these ligand-receptor complexes and identify the key amino acid residues involved in the interaction, which for other fluoroquinolones include residues like SER-79. nih.gov These simulations are crucial for understanding why levonadifloxacin retains activity against pathogens with mutations in the quinolone-resistance determining regions (QRDRs) of its primary targets. emrok.co.in

Table 1: Example of Molecular Docking Data for Levonadifloxacin and Related Compounds

Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interactions Noted
Levonadifloxacin Mycobacterial EtfD -10.04 Strong binding affinity and stability predicted nih.govresearchgate.net
Gatifloxacin Mycobacterial EtfD -10.02 Strong binding affinity and stability predicted nih.govresearchgate.net
Diacerein Mycobacterial EtfD -10.47 Hydrogen bonds with ARG133, ARG146, ARG300 researchgate.net

| Alisertib | FGFR2 | -8.854 | Docking score for a comparative kinase inhibitor researchgate.net |

This table is interactive and showcases representative data from computational studies to illustrate the type of findings generated.

Proteomic and Transcriptomic Analyses of Bacterial Responses to Levonadifloxacin Arginine Salt

Understanding the global changes in bacterial gene expression (transcriptomics) and protein production (proteomics) in response to an antibiotic provides a systems-level view of its mechanism of action and potential resistance pathways. nih.govturkjps.org While specific proteomic or transcriptomic studies for levonadifloxacin are not yet widely published, the methodologies applied to other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) establish a clear blueprint for future research. nih.govnih.govmdpi.com

Proteomic Approaches: These studies typically use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to compare the entire protein profile of bacteria in the presence and absence of the antibiotic. nih.govfrontiersin.org For example, a proteomic analysis of E. coli treated with ofloxacin revealed significant changes in proteins involved in ribosomal processes, energy pathways, and membrane functions. nih.gov Researchers can identify the upregulation of specific stress proteins, DNA repair enzymes, or efflux pumps, and the downregulation of metabolic proteins. nih.gov

Transcriptomic Approaches: Using methods like RNA-sequencing, researchers can quantify the expression of every gene in the bacterial genome simultaneously. mdpi.com A comprehensive transcriptomic analysis of E. coli responding to nine different antibiotics, including ciprofloxacin, found that, on average, nearly 40% of all genes were differentially regulated. nih.gov Specific to ciprofloxacin, this included the upregulation of genes involved in flagellar assembly and the SOS response to DNA damage. nih.govmdpi.com

For levonadifloxacin, future application of these "omics" technologies will be crucial for:

Identifying novel, previously uncharacterized resistance mechanisms.

Understanding the full spectrum of cellular processes disrupted by the drug.

Discovering potential biomarkers for susceptibility or resistance.

Development of Novel In Vitro Models for Susceptibility and Resistance Studies

Standard susceptibility testing provides essential data, but more sophisticated in vitro models are being developed to better mimic the complex conditions of a real infection and to more accurately predict clinical success.

Biofilm Models: A critical area of research is the activity of levonadifloxacin against bacteria growing in biofilms, which are notoriously difficult to eradicate. Studies have demonstrated that levonadifloxacin has a potent bactericidal effect, achieving over 90% killing of biofilm-embedded MRSA and quinolone-resistant S. aureus (QRSA). nih.govsemanticscholar.org This is a significant advantage over other agents like vancomycin (B549263) and linezolid, which show variable activity. semanticscholar.org The efficacy is confirmed visually through scanning electron microscopy, which shows extensive disruption of the biofilm structure after exposure to levonadifloxacin. researchgate.netnih.gov

Models Simulating Host Environments: Research has shown that levonadifloxacin's potency increases in acidic environments, a feature that could be beneficial in infection sites like abscesses or the intracellular environment of phagocytic cells. researchgate.netnih.govtandfonline.com Specialized in vitro models that replicate this low pH are used to quantify this enhanced activity. Furthermore, its efficacy against high-density bacterial cultures is another important characteristic evaluated in advanced models, suggesting it can overcome the "inoculum effect" that can diminish the activity of other antibiotics. nih.govresearchgate.net

Mutant Prevention Concentration (MPC) Studies: A key research focus is determining the antibiotic concentration required to prevent the growth of any bacterial mutants, known as the MPC. For levonadifloxacin, the MPC for MRSA is reported to be just twice its minimum inhibitory concentration (MIC). emrok.co.in This low MIC-to-MPC ratio is a strong indicator of its superior ability to suppress the emergence of resistant mutants, a feature actively studied in specialized in vitro resistance selection models. emrok.co.innih.govnih.gov

Exploration of Synergistic Molecular Interactions with Other Antimicrobial Compounds

Combination therapy, where two or more antibiotics are used together, is a key strategy to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. While specific synergy studies on levonadifloxacin are emerging, research on closely related fluoroquinolones provides a strong rationale for this avenue of investigation.

Studies involving other fluoroquinolones have shown promise. For example, combinations of levofloxacin (B1675101) with amikacin (B45834) have demonstrated a synergistic effect against MRSA and increased anti-biofilm efficacy. openmicrobiologyjournal.com Similarly, combinations of levofloxacin with oxacillin (B1211168) have shown synergistic activity against MRSA. mdpi.com Research comparing the combination of rifampin with either ciprofloxacin or levofloxacin found that synergistic interactions were more common in strains that already had high resistance levels to the fluoroquinolone. researchgate.net

Future research will likely focus on exploring levonadifloxacin in combination with antibiotics from different classes, such as:

Beta-lactams: To potentially enhance killing of MRSA.

Aminoglycosides: Like the amikacin-levofloxacin combination, to target pathogens with different mechanisms. openmicrobiologyjournal.com

Rifampin: A common partner for treating difficult staphylococcal infections. researchgate.net

These interactions are typically quantified using in vitro checkerboard assays and time-kill studies to determine if the combination is synergistic, additive, indifferent, or antagonistic. mdpi.commedscape.com

Design and Synthesis of Next-Generation Analogues with Tailored Mechanistic Properties

The chemical scaffold of levonadifloxacin provides a robust platform for the design and synthesis of next-generation analogues with improved properties. A prime example of this approach is the development of alalevonadifloxacin (B1665202) , an L-alanine ester prodrug of levonadifloxacin. turkjps.orgnih.gov

The design of alalevonadifloxacin was a direct response to the poor oral absorption of the parent levonadifloxacin molecule. medscape.com Researchers evaluated two potential sites for modification: the C-2 carboxylic acid and the C-4 hydroxyl group on the piperidine (B6355638) side chain. medscape.com In vitro and animal model studies revealed that esters at the hydroxyl group were more readily cleaved by enzymes to release the active drug. medscape.com This led to the synthesis of the L-alanine ester, which, as a salt, also has improved aqueous solubility and demonstrates high oral bioavailability. medscape.com

Future research in this area focuses on:

Creating new prodrugs: To further optimize pharmacokinetic profiles.

Modifying the core structure: Synthesizing new analogues of the benzoquinolizine core to enhance potency or expand the spectrum of activity.

Developing hybrid molecules: Fusing the levonadifloxacin scaffold with other antibacterial pharmacophores to create single molecules with dual mechanisms of action, a strategy being explored for other fluoroquinolones to combat resistance. medscape.com

Fundamental Research into Efflux Pump Inhibition and Modulation

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the cell before they can reach their target. A key differentiating feature of levonadifloxacin is its interaction with these pumps.

Multiple studies have established that levonadifloxacin is not a substrate for the NorA efflux pump in Staphylococcus aureus. emrok.co.intandfonline.com This is a significant advantage over other quinolones like ciprofloxacin and norfloxacin, whose activity can be compromised by NorA-mediated efflux. emrok.co.in This resistance to efflux is a crucial part of why levonadifloxacin retains potency against many quinolone-resistant staphylococcal strains.

Beyond simply evading efflux, some evidence suggests that levonadifloxacin may actively inhibit the NorA efflux pump. This represents a critical area for future fundamental research. Understanding the molecular mechanism of this inhibition could:

Explain an additional component of its potent anti-MRSA activity.

Provide a basis for designing novel efflux pump inhibitors (EPIs) that could be used to restore the activity of other antibiotics.

Future academic directions will involve detailed biochemical and structural studies to characterize the interaction between levonadifloxacin and key efflux pumps of the Major Facilitator Superfamily (MFS), such as NorA, NorB, and NorC, which are known to be regulated by complex global systems like MgrA in S. aureus.

Q & A

Q. What are the key steps in synthesizing levonadifloxacin arginine salt, and how are process impurities identified?

this compound is synthesized from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline via a six-step process. Impurities arising during synthesis (e.g., S-nadifloxacin Impurity 4) are identified using HPLC and mass spectroscopy , followed by isolation and structural elucidation via 1H/13C NMR and FTIR . Synthetic routes for impurities are designed post-characterization to refine the API (Active Pharmaceutical Ingredient) .

Q. How does this compound compare mechanistically to other fluoroquinolones?

Levonadifloxacin, a benzoquinolizine subclass fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV. Unlike ciprofloxacin, it retains activity against mutant enzymes in pathogens like Burkholderia pseudomallei due to structural modifications (e.g., L-arginine salt formulation enhances solubility and target affinity) . Comparative MIC (Minimum Inhibitory Concentration) data show its potency against resistant strains (e.g., MIC range: 0.25–2 mg/L for B. pseudomallei vs. ciprofloxacin’s 0.25–8 mg/L) .

Q. What analytical methods are standard for assessing levonadifloxacin’s purity and stability?

  • HPLC-PDA : Quantifies impurities and degradation products.
  • LC-MS/MS : Validates trace-level genotoxic impurities (e.g., in prodrug alalevonadifloxacin mesylate) .
  • Forced degradation studies : Acid/alkali hydrolysis, oxidative stress, and photolytic conditions to assess stability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in levonadifloxacin’s efficacy across bacterial strains?

Contradictory efficacy data (e.g., variable MICs for Staphylococcus vs. B. pseudomallei) require:

  • Comparative genomic analysis : Identify resistance genes (e.g., BpeEF-OprC efflux pumps in B. pseudomallei) .
  • Time-kill assays : Assess bactericidal kinetics (e.g., levonadifloxacin achieves ~3 log10 reduction in 24 hours vs. delayed effects in doxycycline) .
  • Pharmacodynamic modeling : Relate drug exposure (AUC/MIC) to outcomes in in vitro hollow-fiber infection models .

Q. What methodologies optimize levonadifloxacin’s PK/PD (Pharmacokinetic/Pharmacodynamic) profile in complex infections?

  • Population PK modeling : Incorporate renal/hepatic function variability using nonlinear mixed-effects modeling (e.g., NONMEM).
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for dosing regimens against resistant pathogens .
  • Tissue penetration studies : Use microdialysis to measure drug concentrations in diabetic foot infections .

Q. How can researchers address levonadifloxacin’s CYP450 inhibition potential in preclinical studies?

  • Human liver microsome assays : Quantify inhibition of CYP isoforms (e.g., CYP2D6, CYP3A4) using probe substrates (midazolam, dextromethorphan) .
  • Drug-drug interaction (DDI) studies : Co-administer with CYP substrates (e.g., theophylline) in rodent models to assess clearance changes .

Methodological Recommendations

  • For in vitro resistance studies : Combine whole-genome sequencing with phenotypic susceptibility testing to map resistance mechanisms .
  • For clinical extrapolation : Use translational PK/PD models bridging animal data to human dosing, accounting for protein binding and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonadifloxacin Arginine Salt
Reactant of Route 2
Levonadifloxacin Arginine Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.